4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C12H11F2N3OS and a molecular weight of 283.3 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a triazole ring and a difluoromethoxy phenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 4-(difluoromethoxy)phenyl isocyanate with allyl isothiocyanate in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole compounds .
Scientific Research Applications
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . The difluoromethoxy group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the difluoromethoxy group, which may result in different binding properties and biological activities.
4-Allyl-5-[4-(methoxy)phenyl]-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a difluoromethoxy group, potentially affecting its chemical reactivity and interactions.
Uniqueness
4-Allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethoxy group, which can enhance its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3OS/c1-2-7-17-10(15-16-12(17)19)8-3-5-9(6-4-8)18-11(13)14/h2-6,11H,1,7H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBITUOIEWVGQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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